molecular formula C15H22O2 B1246880 Hodgsonox

Hodgsonox

Cat. No. B1246880
M. Wt: 234.33 g/mol
InChI Key: ZEPRHZPADLESTJ-YRKSKIDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hodgsonox is a natural product found in Lepidogyna hodgsoniae with data available.

Scientific Research Applications

Insecticidal Properties

A significant application of Hodgsonox is its insecticidal properties. This compound, a sesquiterpene isolated from the liverwort Lepidolaena hodgsoniae, has been identified as toxic to the larvae of the blowfly Lucilia cuprina. Its unique structure, featuring a cyclopenta[5,1-c]pyran ring system fused to an oxirane ring, contributes to its effectiveness as an insecticide (Ainge et al., 2001).

Biosynthetic Pathways

Research on this compound extends to its biosynthesis, where [1-13C] labelled glucose was used to trace its formation in axenic cultures of Lepidolaena hodgsoniae. This study provided insights into the biosynthetic pathways, revealing that the isoprene units in this compound are derived exclusively from the methylerythritol phosphate pathway (Barlow et al., 2003).

Chemical Synthesis

Furthering the understanding of this compound, studies have been conducted on the synthesis of compounds containing the 3-methylene-2-vinyltetrahydropyran system, a hallmark of this compound. These studies are crucial for understanding the unique chemical structure of this compound and its derivatives (Barlow et al., 2005).

Other Sesquiterpenoids

Exploration of other sesquiterpenoids from the New Zealand liverwort Lepidolaena hodgsoniae has revealed compounds with structural similarities to this compound. These studies expand the understanding of sesquiterpenoids in general and their potential applications (Barlow et al., 2005).

properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,3R,4R,6S,7R,9S)-9-ethenyl-7-methyl-10-methylidene-4-propan-2-yl-2,8-dioxatricyclo[4.4.0.01,3]decane

InChI

InChI=1S/C15H22O2/c1-6-13-9(4)15-12(10(5)16-13)7-11(8(2)3)14(15)17-15/h6,8,10-14H,1,4,7H2,2-3,5H3/t10-,11-,12+,13+,14-,15+/m1/s1

InChI Key

ZEPRHZPADLESTJ-YRKSKIDTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@]2(O3)C(=C)[C@@H](O1)C=C)C(C)C

Canonical SMILES

CC1C2CC(C3C2(O3)C(=C)C(O1)C=C)C(C)C

synonyms

hodgsonox

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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